N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride
Description
N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core substituted with an ethyl group and an ethanamine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for research applications.
Properties
IUPAC Name |
N-ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-3-14(4-2)8-10-11-7-12-5-6-15(11)9-13-10;;/h9,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZTYJAZKLUEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C2CNCCN2C=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N4·2HCl
- Molecular Weight : 272.23 g/mol
- CAS Number : 1823884-06-5
The compound acts primarily as an antagonist for orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound may influence various physiological processes related to sleep disorders and stress-related conditions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Sleep Regulation : The compound has been shown to increase the duration of REM and NREM sleep in animal models. This suggests potential applications in treating sleep disorders such as insomnia .
- Cognitive Enhancement : Studies indicate that it may enhance memory function in rat models. This property could be beneficial for cognitive dysfunctions associated with psychiatric disorders .
- Stress Response Modulation : The compound has demonstrated efficacy in models of post-traumatic stress disorder (PTSD), indicating its potential role in managing stress-related syndromes .
1. Sleep Disorders
In a study investigating the effects of orexin receptor antagonists on sleep patterns, this compound was administered to rats. Results showed a significant increase in total sleep time and a marked reduction in wakefulness during the light cycle.
2. Cognitive Function
A separate study evaluated the cognitive effects of the compound using a Morris water maze test. Rats treated with the compound exhibited improved spatial learning and memory retention compared to control groups. This suggests that orexin antagonism may facilitate cognitive performance under certain conditions.
3. Stress Response
Research on the impact of this compound on stress responses indicated that it could reduce anxiety-like behaviors in animal models subjected to stress-inducing environments. This points towards its potential utility in treating anxiety disorders.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Dihydrochloride ()
- Molecular Formula : C₉H₁₅Cl₂N₃O₂
- Molecular Weight : 268.138 g/mol
- Key Substituents : Ethyl carboxylate ester at position 1 of the imidazo[1,5-a]pyrazine core.
- Comparison : Unlike the target compound, this derivative lacks the ethanamine group and instead features a carboxylate ester. The dihydrochloride salt increases polarity, but the ester group may reduce metabolic stability compared to amine-containing analogs .
Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Hydrochloride ()
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 231.67 g/mol
- Key Substituents: Monohydrochloride salt of the carboxylate ester derivative.
- Comparison : The absence of a second HCl molecule reduces molecular weight and solubility compared to the dihydrochloride form. This highlights the role of counterions in modulating physicochemical properties .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride ()
- Molecular Formula : C₅H₉ClN₄
- Molecular Weight : 160.61 g/mol
- Key Substituents : Unsubstituted core structure.
- Comparison : The lack of alkyl or amine substituents simplifies the structure but reduces functional diversity. Its lower molecular weight (160.61 vs. ~268–270 for the target compound) may limit binding affinity in biological systems .
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine ()
- Molecular Formula : C₆H₁₁N₄
- Molecular Weight : 139.18 g/mol
- Key Substituents : Methyl group at position 3.
- Comparison: The methyl group introduces steric hindrance but lacks the electronic effects of amine or ester groups. This derivative’s neutral form (non-salt) further differentiates its solubility and reactivity .
Key Differences and Implications
Salt Forms: Dihydrochloride salts (target compound, ) enhance aqueous solubility compared to monohydrochloride () or neutral forms (), critical for in vitro assays .
Preparation Methods
Starting Material and Core Formation
- The synthesis begins with an imidazo[1,5-a]pyrazine derivative substituted appropriately at the nitrogen or carbon positions.
- Reduction of the imidazo[1,5-a]pyrazine derivative is carried out in ethanol at room temperature using hydrogen gas, yielding the tetrahydroimidazo[1,5-a]pyrazine intermediate.
Amino Protection
- The amino group on the intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in ethanol to form the Boc-protected amino derivative.
- This protection step is crucial to prevent side reactions during subsequent halogenation and carbonylation steps.
Halogenation
- The Boc-protected intermediate is reacted with a halogenated succinimide (e.g., N-bromosuccinimide or N-chlorosuccinimide) in ethanol at room temperature.
- This introduces a halogen substituent at a specific position on the tetrahydroimidazo[1,5-a]pyrazine ring, preparing it for carbonylation.
Carbonylation and Ester Formation
- Under a carbon monoxide atmosphere, the halogenated compound is treated with dicobalt octacarbonyl and chloroacetate in methanol at elevated temperature (oil bath).
- This step converts the halogenated intermediate into a tetrahydro-imidazo[1,5-a]pyrazine derivative substituted with an ester group.
Hydrolysis and Salt Formation
- The ester intermediate is hydrolyzed to the corresponding acid or amine derivative.
- The final compound is obtained by direct reaction of the purified base with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate, forming the dihydrochloride salt.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction | H2 gas, ethanol | Ethanol | Room temperature | High | Selective reduction of imidazo core |
| Amino Protection | Di-tert-butyl dicarbonate | Ethanol | Room temperature | High | Boc protection to prevent side reactions |
| Halogenation | Halogenated succinimide (NBS or NCS) | Ethanol | Room temperature | Moderate to High | Halogen introduction for carbonylation |
| Carbonylation | Dicobalt octacarbonyl, chloroacetate, CO atmosphere | Methanol | Oil bath (~80-100°C) | Moderate | Ester formation via carbonylation |
| Hydrolysis & Salt Formation | Hydrochloric acid in methanol, DCM, or ethyl acetate | Methanol/DCM/EtOAc | Room temperature | High | Formation of dihydrochloride salt |
Research Findings and Advantages
- The use of Boc protection allows for mild reaction conditions and high selectivity in halogenation and carbonylation steps.
- Carbonylation under CO atmosphere with dicobalt octacarbonyl is an efficient method to introduce ester functionalities.
- The final salt formation enhances compound stability and facilitates purification.
- This method avoids harsh reagents and conditions, improving overall yield and purity compared to older synthetic routes.
- The process is scalable and adaptable for pharmaceutical-grade production.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Reduction | H2, ethanol | Saturate imidazo ring | Tetrahydroimidazo intermediate |
| Boc Protection | Di-tert-butyl dicarbonate, ethanol | Protect amino group | Boc-protected intermediate |
| Halogenation | NBS/NCS, ethanol | Introduce halogen for carbonylation | Halogenated intermediate |
| Carbonylation | Dicobalt octacarbonyl, chloroacetate, CO, methanol | Ester formation | Ester intermediate |
| Hydrolysis & Salt Formation | HCl in methanol/DCM/ethyl acetate | Convert to dihydrochloride salt | Final dihydrochloride compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
